4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine
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Overview
Description
4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine is an organic compound with a complex structure that includes both aromatic and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine can be achieved through several methods. One common approach involves the irradiation of 4-methoxyazobenzenes in different solvents. For instance, irradiation in DMF containing 0.5 M hydrochloric acid yields N2-aryl-4-methoxybenzene-1,2-diamines as the major product . Another method involves the use of acetal containing 0.16 M hydrochloric acid, which leads to the formation of 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles .
Industrial Production Methods
the use of stable and symmetrical azobenzenes as starting materials and transition-metal-free synthesis methods are advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine involves its interaction with molecular targets and pathways. For instance, it can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to yield the final product.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzene-1,2-diamine: This compound has a similar structure but lacks the 2-methylphenyl group.
N-phenylbenzene-1,2-diamine: Similar in structure but with different substituents on the benzene ring.
Uniqueness
4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-[(2-methylphenyl)methoxy]benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2O/c1-10-4-2-3-5-11(10)9-17-12-6-7-13(15)14(16)8-12/h2-8H,9,15-16H2,1H3 |
InChI Key |
LPHTWTAYTFBMJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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